N-PROPYL 3-MERCAPTOPROPIONATE

Descripción general

Descripción

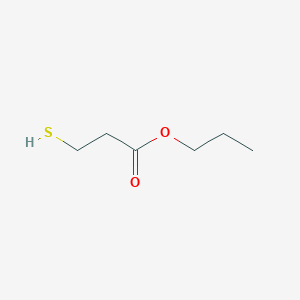

N-PROPYL 3-MERCAPTOPROPIONATE is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and a mercapto group (-SH) is attached to the third carbon atom. This compound is known for its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-PROPYL 3-MERCAPTOPROPIONATE can be synthesized through the esterification of 3-mercaptopropionic acid with propanol in the presence of an acidic catalyst. The reaction typically involves heating the mixture to facilitate the esterification process. The general reaction is as follows:

3-Mercaptopropionic acid+PropanolAcidic catalystPropyl 3-mercaptopropanoate+Water

Industrial Production Methods

In industrial settings, the production of propyl 3-mercaptopropanoate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-PROPYL 3-MERCAPTOPROPIONATE undergoes various chemical reactions, including:

Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the mercapto group under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers.

Aplicaciones Científicas De Investigación

Biochemical Applications

Proteomics Research

N-Propyl 3-mercaptopropionate is recognized as a useful biochemical in proteomics research. It serves as a thiol compound that can modify proteins through thiolation, which is essential for studying protein interactions and functions. Thiolation can enhance the stability and solubility of proteins, making them more amenable to analysis and characterization .

Case Studies

- Protein Stabilization : In studies focusing on protein stabilization, this compound has been employed to enhance the thermal stability of certain enzymes, thereby extending their functional lifespan during experiments.

- Mass Spectrometry : The compound has also been utilized in mass spectrometry for protein labeling, allowing researchers to track and analyze protein modifications under various experimental conditions.

Polymer Chemistry

This compound plays a significant role in the development of thiolated polymers, which have applications in drug delivery systems and biomaterials. These polymers exhibit enhanced mucoadhesive properties, making them suitable for targeted drug delivery.

Table: Properties of Thiolated Polymers Incorporating this compound

| Property | Description |

|---|---|

| Mucoadhesion | Enhanced due to thiol modifications |

| Biocompatibility | Suitable for biomedical applications |

| Drug Release Profile | Controlled release capabilities |

Case Studies

- Controlled Drug Delivery : Research has demonstrated that thiolated polymers incorporating this compound can significantly improve the release profile of drugs such as paracetamol, allowing for sustained therapeutic effects over extended periods .

- Nanoparticle Formulations : The compound has been used to modify nanoparticles for targeted delivery systems, enhancing their ability to adhere to mucosal surfaces and improve cellular uptake .

Material Science Applications

In material science, this compound is explored for its potential in creating advanced materials with specific functional properties.

Table: Potential Material Science Applications

| Application | Description |

|---|---|

| Adhesives | Used in formulations to enhance bonding strength |

| Coatings | Provides protective properties against environmental factors |

| Conductive Materials | Investigated for use in electronic applications due to its conductive properties |

Case Studies

- Adhesive Formulations : The incorporation of this compound into adhesive formulations has shown improved adhesion strength and durability under various environmental conditions.

- Conductive Polymers : Recent studies have explored the use of this compound in developing conductive polymers suitable for electronic devices, highlighting its versatility beyond traditional applications.

Mecanismo De Acción

The mechanism of action of propyl 3-mercaptopropanoate involves its interaction with thiol groups in biological systems. The mercapto group can form disulfide bonds with other thiol-containing molecules, affecting the structure and function of proteins. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-mercaptopropionate: Similar structure but with a methyl group instead of a propyl group.

Butyl 3-mercaptopropionate: Similar structure but with a butyl group instead of a propyl group.

Ethyl 3-mercaptopropionate: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-PROPYL 3-MERCAPTOPROPIONATE is unique due to its specific chain length, which can influence its reactivity and interactions with other molecules. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and materials science.

Actividad Biológica

N-Propyl 3-mercaptopropionate (NPMP) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and biopolymer synthesis. This article explores the biological activity of NPMP, including its antimicrobial properties, biochemical interactions, and applications in biopolymer production.

Chemical Structure and Properties

This compound is characterized by the presence of a mercapto group (-SH) attached to a propionic acid backbone. Its chemical formula is , and it features a propyl group that enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of NPMP and related compounds. The compound's efficacy against various bacterial strains has been evaluated, revealing significant antibacterial activity.

Table 1: Antimicrobial Activity of NPMP Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

The results indicate that NPMP exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with the behavior of many sulfur-containing compounds. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis, similar to other mercapto-containing compounds .

Biochemical Interactions

NPMP has been shown to interact with various biological molecules, influencing enzymatic activities and cellular processes. For instance, studies have indicated that NPMP can act as a reducing agent, which may play a role in its biological activity by modulating oxidative stress within cells .

Case Study: Enzymatic Activity Modulation

A study focusing on the effect of NPMP on enzyme activity demonstrated that it could enhance the activity of certain antioxidant enzymes while inhibiting others. This dual action suggests potential applications in therapeutic contexts where modulation of oxidative stress is beneficial.

Applications in Biopolymer Production

NPMP is also recognized for its role in biopolymer synthesis. Research indicates that it can be utilized as a precursor for the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptopropionate) copolymers by bacteria such as Ralstonia eutropha. These copolymers exhibit unique properties that make them suitable for various applications, including biodegradable plastics and drug delivery systems .

Table 2: Properties of NPMP-Based Biopolymers

| Property | Value |

|---|---|

| Biodegradability | High |

| Tensile Strength | Moderate |

| Thermal Stability | Good |

| Biocompatibility | Excellent |

The incorporation of NPMP into biopolymers enhances their mechanical properties and biodegradability, making them attractive for sustainable material development.

Propiedades

IUPAC Name |

propyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMHDIYZJQVNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428566 | |

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165804-07-9 | |

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.